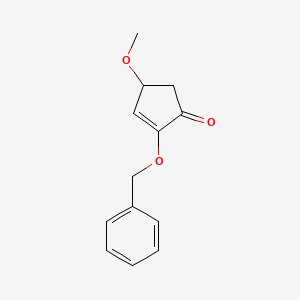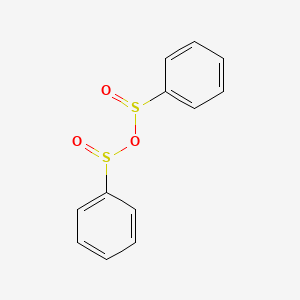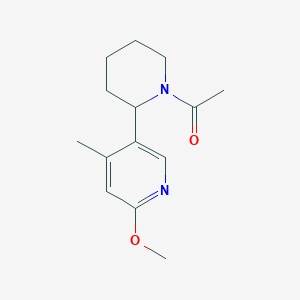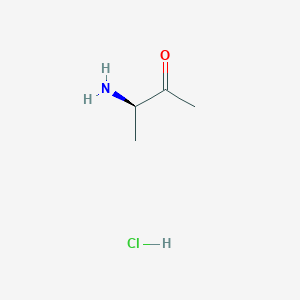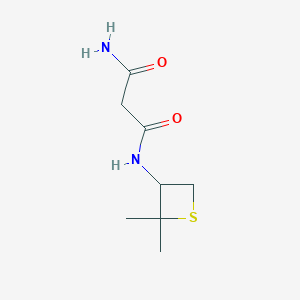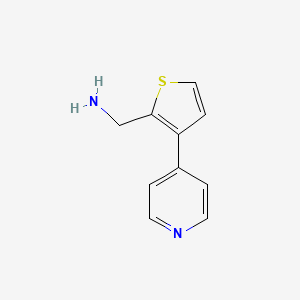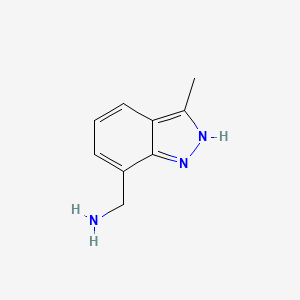
(3-methyl-1H-indazol-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-1H-indazol-7-yl)methanamine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a methanamine group attached to the 7th position of the indazole ring, with a methyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production methods for (3-methyl-1H-indazol-7-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing byproducts and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-1H-indazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiproliferative agent, inhibiting the growth of neoplastic cell lines.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-methyl-1H-indazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2) and other enzymes involved in inflammatory processes . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indazole derivative with similar biological activities.
(5-Methyl-1H-indazol-3-yl)methanamine: A closely related compound with a methyl group at the 5th position.
(1H-Indole-6-methanamine): An indole derivative with a methanamine group at the 6th position.
Uniqueness
(3-methyl-1H-indazol-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(3-methyl-2H-indazol-7-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12) |
Clave InChI |
DRUSYLGBEVBGTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NN1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



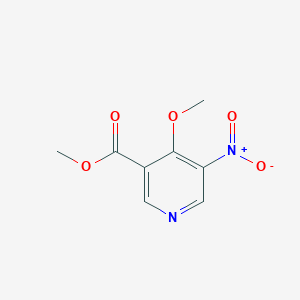
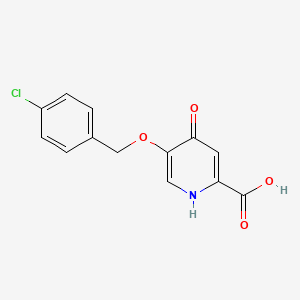
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)


